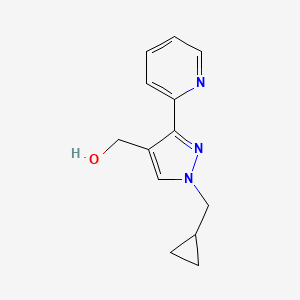

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Vue d'ensemble

Description

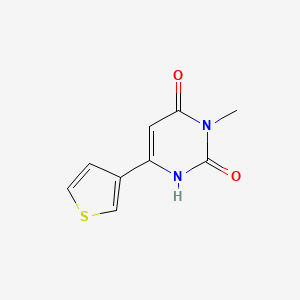

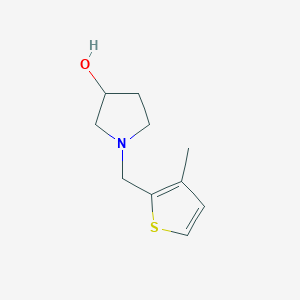

The compound “(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol” is an organic molecule that contains a pyrazole ring and a pyridine ring . The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyridine ring is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyridine ring via a methylene bridge . The cyclopropylmethyl group is attached to the pyrazole ring, and the methanol group is attached to the pyrazole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings, both of which are aromatic and thus relatively stable . The alcohol group (-OH) could potentially be involved in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar alcohol group could increase its solubility in polar solvents . Its melting and boiling points would depend on factors such as the size and shape of the molecule and the types of intermolecular forces present .Applications De Recherche Scientifique

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in the pharmaceutical industry, and the compound can serve as a precursor in the synthesis of various piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The versatility of this compound allows for a range of intra- and intermolecular reactions, leading to the formation of these derivatives which are present in more than twenty classes of pharmaceuticals .

Antimicrobial Agents

The structure of this compound suggests potential in the development of new antimicrobial agents. Given the increasing resistance of microbes to existing drugs, derivatives of this compound could be synthesized and tested for their efficacy against drug-resistant fungal and bacterial pathogens. This could lead to the discovery of novel antimicrobial drugs .

Pharmacological Applications

The compound’s pharmacophore, the piperidine moiety, is known for its wide range of pharmacological activities. It can be used to synthesize biologically active piperidines, which are then evaluated for potential drug discovery. The compound’s derivatives could be explored for their biological activity and pharmacological applications .

Biological Activity Studies

The compound’s derivatives can be studied for a wide range of biological activities. This includes interactions with biopolymers of living organisms, which is essential for understanding the compound’s potential as a therapeutic agent. Such studies can lead to insights into the compound’s mechanism of action and its interactions at the molecular level .

Drug Design and Construction

This compound can be used as a building block in the construction of new drugs. Its structure allows for the synthesis of compounds with high therapeutic indices, which are crucial for overcoming resistant microorganisms. The compound’s versatility in drug design can contribute to the development of new treatments for infectious diseases .

Chemical Synthesis and Functionalization

The compound can be employed in chemical synthesis and functionalization processes. Its structure is conducive to various chemical reactions, which can lead to the creation of novel compounds with potential therapeutic benefits. This includes multicomponent reactions, cyclization, and annulation, which are important techniques in organic chemistry .

Propriétés

IUPAC Name |

[1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-9-11-8-16(7-10-4-5-10)15-13(11)12-3-1-2-6-14-12/h1-3,6,8,10,17H,4-5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHCLNOZPRUFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482456.png)

![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)

![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)